2-Chloro-4-cyano-8-isopropyl-5-methyl-5,6,7,8-tetrahydro-3-quinolinecarboxamide
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Overview
Description
2-Chloro-4-cyano-8-isopropyl-5-methyl-5,6,7,8-tetrahydro-3-quinolinecarboxamide is a complex organic compound with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyano-8-isopropyl-5-methyl-5,6,7,8-tetrahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction parameters and the use of advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyano-8-isopropyl-5-methyl-5,6,7,8-tetrahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-Chloro-4-cyano-8-isopropyl-5-methyl-5,6,7,8-tetrahydro-3-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyano-8-isopropyl-5-methyl-5,6,7,8-tetrahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-cyano-5,6,7,8-tetrahydroquinoline: Shares a similar quinoline backbone but lacks the isopropyl and carboxamide groups.
4-Cyano-8-isopropyl-5-methylquinoline: Similar structure but without the tetrahydro and chloro groups.
Uniqueness
2-Chloro-4-cyano-8-isopropyl-5-methyl-5,6,7,8-tetrahydro-3-quinolinecarboxamide is unique due to its combination of functional groups and structural features
Properties
Molecular Formula |
C15H18ClN3O |
---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
2-chloro-4-cyano-5-methyl-8-propan-2-yl-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C15H18ClN3O/c1-7(2)9-5-4-8(3)11-10(6-17)12(15(18)20)14(16)19-13(9)11/h7-9H,4-5H2,1-3H3,(H2,18,20) |
InChI Key |
YFWVPBLBEIWGHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2=NC(=C(C(=C12)C#N)C(=O)N)Cl)C(C)C |
Origin of Product |
United States |
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